An In-depth Technical Guide to (Z)-10-Hexadecen-1-ol Acetate: Synthesis, Analysis, and Application in Chemical Ecology
An In-depth Technical Guide to (Z)-10-Hexadecen-1-ol Acetate: Synthesis, Analysis, and Application in Chemical Ecology
This document provides a comprehensive technical overview of (Z)-10-Hexadecen-1-ol acetate, a representative member of the long-chain unsaturated acetates that function as lepidopteran sex pheromones. It is intended for researchers, chemists, and professionals in drug development and integrated pest management (IPM) who require a deep understanding of the synthesis, characterization, and practical application of these potent semiochemicals.
A Note on Chemical Identification: The topic specified is "(Z)-10-Hexadecen-1-ol acetate" with CAS number 56218-71-4. It is important to clarify that CAS 56218-71-4 is authoritatively assigned to the isomer (E)-11-Hexadecen-1-yl acetate[1]. (Z)-10-Hexadecen-1-ol acetate is a known insect pheromone component for species such as the Rowan moth (Eurhodope advenella) and the Oak olethreutid leafroller (Pseudexentera spoliana)[2]. This guide will focus on the synthesis and application of the (Z)-10 isomer, providing methodologies that are broadly applicable to this class of compounds.
Introduction: The Significance of Stereochemistry in Chemical Communication
(Z)-10-Hexadecen-1-ol acetate belongs to a class of Type I female-produced sex pheromones, which are typically C10-C18 straight-chain unsaturated compounds with an oxygenated functional group[3][4]. These molecules are the primary channels of long-range communication for mate-finding in a vast number of moth species[5][6]. The biological activity of these pheromones is exquisitely sensitive to their chemical structure, particularly the geometry of the double bond. For many species, the presence of even minor amounts of the incorrect stereoisomer (in this case, the E-isomer) can act as a behavioral antagonist, inhibiting the response of the target male insect and rendering a synthetic lure ineffective[7].
This stringent requirement for isomeric purity dictates the entire workflow for producing and utilizing this compound, from the selection of a stereoselective synthetic strategy to the rigorous analytical validation of the final product. This guide elucidates the causality behind these critical process choices.
Physicochemical Properties
A summary of the key physicochemical properties for a representative C18 mono-unsaturated acetate is presented below. These values are critical for planning purification steps (e.g., distillation) and for understanding the compound's environmental fate.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₂ | PubChem[8] |
| Molecular Weight | 282.46 g/mol | PubChem[8] |
| Boiling Point | ~348.7 °C at 760 mmHg (Predicted) | Guidechem[9] |
| Density | ~0.875 g/cm³ (Predicted) | Guidechem[9] |
| LogP (Octanol/Water) | ~6.8 (Predicted) | PubChem[8] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, ether, dichloromethane) | General Chemical Knowledge |
Stereoselective Synthesis: Achieving High Isomeric Purity
The central challenge in synthesizing (Z)-10-Hexadecen-1-ol acetate is the stereocontrolled formation of the C10-C11 double bond with a high Z:E ratio (>95:5). The Wittig reaction, utilizing a non-stabilized ylide, is a field-proven and reliable method for achieving this outcome.
Synthetic Strategy Overview
Our approach involves a convergent synthesis where two key fragments are joined via a Wittig reaction, followed by acetylation. This strategy allows for the construction of the carbon backbone and the critical Z-alkene in a single, highly stereoselective step.
Detailed Experimental Protocol: Wittig Olefination Route
This protocol is designed as a self-validating system. The success of each step is confirmed by standard analytical techniques before proceeding, minimizing waste and maximizing yield.
Step 1: Synthesis of Decyltriphenylphosphonium Bromide
-
Rationale: This step prepares one of the key reagents for the Wittig reaction. Toluene is chosen as the solvent for its high boiling point, suitable for the SN2 reaction.
-
Procedure:
-
To a solution of triphenylphosphine (26.2 g, 100 mmol) in anhydrous toluene (200 mL) under a nitrogen atmosphere, add 1-bromodecane (22.1 g, 100 mmol)[10].
-
Heat the mixture to reflux for 24 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature. Collect the solid by filtration.
-
Wash the solid with cold diethyl ether (2 x 50 mL) and dry under vacuum to yield decyltriphenylphosphonium bromide.
-
Validation: Confirm product formation via ¹H NMR, observing the characteristic phosphonium salt peaks.
-
Step 2: Synthesis of (Z)-10-Hexadecen-1-ol
-
Rationale: This is the crucial stereochemistry-defining step. A strong, sterically unhindered base like sodium amide in liquid ammonia is used to deprotonate the phosphonium salt, forming the reactive ylide. The reaction is run at low temperature (-78 °C) to maximize Z-selectivity by favoring the kinetic cis-oxaphosphetane intermediate[11].
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dry ice condenser and a nitrogen inlet, add sodium amide (3.9 g, 100 mmol) to liquid ammonia (approx. 200 mL) at -78 °C[12].
-
To this suspension, add decyltriphenylphosphonium bromide (48.3 g, 100 mmol) in portions with stirring. Allow the rust-colored ylide to form over 1 hour.
-
Add a solution of 6-hydroxyhexanal (11.6 g, 100 mmol) in anhydrous diethyl ether (50 mL) dropwise to the ylide solution at -78 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight as the ammonia evaporates.
-
Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (Z)-10-Hexadecen-1-ol.
-
Validation: Analyze an aliquot by GC-MS to assess the Z/E ratio and purity before proceeding.
-
Step 3: Acetylation to (Z)-10-Hexadecen-1-ol Acetate
-
Rationale: This is a standard esterification. Acetic anhydride is used in excess with pyridine, which acts as both a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst. The reaction is run at 0°C to prevent side reactions[13].
-
Procedure:
-
Dissolve (Z)-10-Hexadecen-1-ol (24.0 g, 100 mmol) in a mixture of dry pyridine (50 mL) and acetic anhydride (20 mL) at 0 °C[13].
-
Stir the mixture for 3-4 hours.
-
Pour the reaction mixture onto ice and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic extracts sequentially with water, 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation to afford high-purity (Z)-10-Hexadecen-1-ol acetate.
-
Final Validation: The final product must be rigorously analyzed for chemical identity and isomeric purity (see Section 3).
-
Analytical Characterization: The Cornerstone of Efficacy
The biological activity of the pheromone is directly tied to its purity. Therefore, a multi-faceted analytical approach is mandatory to ensure the product meets the required specifications (>95% Z-isomer, >98% chemical purity).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine chemical purity and, crucially, the Z/E isomeric ratio.
-
Rationale: High-resolution capillary GC columns, such as those with a cyano- or liquid crystal-based stationary phase, are essential for separating the closely-eluting Z and E isomers[14]. The mass spectrometer provides definitive identification of the parent compound and any byproducts based on their fragmentation patterns.
-
Protocol:
-
Sample Preparation: Dissolve ~1 mg of the final product in 1 mL of hexane.
-
Instrumentation: Use a GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[12][15].
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 150 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min[12].
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Analysis: Identify the product peak by its retention time and mass spectrum (characteristic fragments at m/z corresponding to loss of acetate, [M-60]⁺). Calculate isomeric purity by peak area integration. The mass spectrum for a similar compound, (Z)-11-hexadecen-1-yl acetate, is available in the NIST database and can be used for comparison[16].
-
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for confirming the structure of (Z)-10-Hexadecen-1-ol acetate.
| Technique | Expected Data | Interpretation | Source |
| ¹H NMR | δ ~5.3-5.4 ppm (m, 2H); δ ~4.05 ppm (t, 2H); δ ~2.04 ppm (s, 3H) | Olefinic protons (C10-H, C11-H); Methylene protons adjacent to acetate (-CH₂-O); Acetate methyl protons | General NMR Principles |
| ¹³C NMR | δ ~129-130 ppm; δ ~171 ppm; δ ~64 ppm; δ ~21 ppm | Olefinic carbons; Acetate carbonyl carbon; Methylene carbon adjacent to acetate; Acetate methyl carbon | PubChem[17] |
| FTIR (neat) | ~3005 cm⁻¹ (weak); ~2925, 2855 cm⁻¹ (strong); ~1740 cm⁻¹ (strong); ~1235 cm⁻¹ (strong) | =C-H stretch (alkene); C-H stretch (alkane); C=O stretch (ester); C-O stretch (ester) | General IR Principles |
| MS (EI) | m/z 222 ([M-CH₃COOH]⁺); m/z 43 ([CH₃CO]⁺) | Molecular ion minus acetic acid; Acetyl cation | NIST WebBook[16][18] |
Biological Activity and Pheromone Perception
(Z)-10-Hexadecen-1-ol acetate functions by binding to specific olfactory receptors (ORs) located on the antennae of male moths[3]. This binding event initiates a signal transduction cascade that ultimately leads to a behavioral response: upwind flight towards the pheromone source[5].
The Olfactory Signaling Pathway
The perception of the pheromone is a highly specialized process occurring within the male-specific macroglomerular complex (MGC) in the insect's brain[6].
Application in Pest Management & Bioassay Validation
The ultimate test of a synthetic pheromone is its ability to elicit a predictable behavioral response in the target insect. This is validated through bioassays and subsequently exploited in IPM strategies like monitoring, mass trapping, or mating disruption[4][19].
Laboratory Bioassay: Wind Tunnel Analysis
-
Objective: To quantitatively assess the attractiveness and behavioral effects of the synthetic pheromone compared to a control.
-
Rationale: A wind tunnel provides a semi-naturalistic setting where a male moth can fly upwind along a pheromone plume. It is the gold-standard laboratory assay for confirming the biological activity of a long-range attractant[20].
-
Protocol:
-
Setup: Use a glass wind tunnel (e.g., 2m long x 0.6m wide) with charcoal-filtered air moving at a constant velocity (e.g., 0.3 m/s). Control lighting to simulate the target insect's natural period of activity (scotophase)[21].
-
Pheromone Source: Apply a known quantity (e.g., 10 µg) of the synthetic (Z)-10-Hexadecen-1-ol acetate in hexane to a filter paper substrate. Use a hexane-only substrate as a negative control.
-
Insect Preparation: Use 3- to 5-day-old virgin male moths, which are typically at their peak responsiveness[21]. Acclimatize them in the tunnel for at least 30 minutes before the trial.
-
Assay: Place the pheromone source at the upwind end of the tunnel. Release a single male moth at the downwind end.
-
Data Collection: Record a sequence of behaviors for each moth over a set period (e.g., 3 minutes):
-
Time to activation (wing fanning).
-
Take-off (initiation of flight).
-
Upwind flight (oriented flight towards the source).
-
Source contact.
-
-
Analysis: Compare the percentage of males completing each behavioral step for the pheromone treatment versus the control using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test). A successful synthesis will show a statistically significant increase in all behaviors compared to the control.
-
Field Application
The validated pheromone is incorporated into lures for use in traps. These traps can be used for:
-
Monitoring: Determining the presence and population density of a pest to time insecticide applications more effectively, reducing overall pesticide use[19].
-
Mass Trapping: Deploying a high density of traps to remove a significant portion of the male population, thereby reducing mating success.
-
Mating Disruption: Permeating the atmosphere with a high concentration of the pheromone. This confuses males and prevents them from locating females, effectively disrupting reproduction[3].
Safety and Handling
While insect pheromones generally have low mammalian toxicity, standard laboratory safety practices are required. The compound is an organic acetate and should be handled with care.
-
Handling: Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Ensure adequate ventilation. Avoid ingestion, inhalation, and contact with skin or eyes[1][22].
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and strong oxidizing agents[22].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[22].
Conclusion
(Z)-10-Hexadecen-1-ol acetate serves as an excellent model for understanding the rigorous scientific and technical demands of working with insect sex pheromones. Its successful application hinges on a deep appreciation for the role of stereochemistry in biological signaling. From the choice of a highly stereoselective synthesis to the multi-pronged analytical validation and behavioral bioassays, each step in the workflow is a critical link in a chain that leads to a potent and reliable tool for modern, sustainable pest management. The principles and protocols outlined in this guide provide a robust framework for researchers and professionals aiming to harness the power of chemical communication.
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